8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H29ClN6O2 and its molecular weight is 493.01. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Activity
One study synthesized derivatives related to the chemical structure and tested them for cardiovascular activities. They found that certain compounds exhibited strong prophylactic antiarrhythmic activity and hypotensive effects, indicating potential applications in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).
Antihistaminic Properties
Another research synthesized and evaluated derivatives for antihistaminic activity. Some compounds showed good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting their potential as antihistaminic agents (Pascal et al., 1985).
Molecular Structure Analysis
A study focused on the crystal structure of a related compound, providing insights into its geometry, conformation, and hydrogen bonding. This type of analysis is crucial for understanding the interaction mechanisms of potential drugs (Karczmarzyk et al., 1995).
Receptor Affinity and Pharmacological Evaluation
Research into derivatives of the given compound explored their affinity for serotonin receptors and evaluated their antidepressant and anxiolytic properties. These findings highlight the potential for developing new psychotropic drugs (Chłoń-Rzepa et al., 2013).
Antimicrobial Activity
A study designed novel derivatives targeting Mycobacterium tuberculosis, indicating a potential application in treating tuberculosis. This research underlines the versatility of the core structure in developing antimicrobial agents (Konduri et al., 2020).
Properties
IUPAC Name |
8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN6O2/c1-30-23-22(24(34)29-26(30)35)33(12-6-10-19-7-3-2-4-8-19)25(28-23)32-15-13-31(14-16-32)18-20-9-5-11-21(27)17-20/h2-5,7-9,11,17H,6,10,12-16,18H2,1H3,(H,29,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAMZOFITNLQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC(=CC=C4)Cl)CCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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